molecular formula C10H13NO2S B3044176 S-Benzyl-DL-cysteine-2,3,3-D3 CAS No. 51494-04-3

S-Benzyl-DL-cysteine-2,3,3-D3

Cat. No.: B3044176
CAS No.: 51494-04-3
M. Wt: 214.3 g/mol
InChI Key: GHBAYRBVXCRIHT-DIJYJEBKSA-N
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Description

S-Benzyl-DL-cysteine-2,3,3-D3: is a deuterium-labeled derivative of S-Benzylcysteine, which is itself a derivative of cysteine. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The presence of deuterium atoms in the molecule makes it useful for studies involving stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Benzyl-DL-cysteine-2,3,3-D3 typically involves the incorporation of deuterium atoms into the cysteine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the successful incorporation of deuterium atoms.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale synthesis techniques. These methods often involve the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

S-Benzyl-DL-cysteine-2,3,3-D3 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives. These products can be further analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Scientific Research Applications

S-Benzyl-DL-cysteine-2,3,3-D3 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of cysteine and its derivatives in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in various medical conditions.

    Industry: Utilized in manufacturing processes to improve product quality and efficiency, acting as a catalyst or stabilizer in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    S-Benzylcysteine: The non-deuterated form of the compound, used in similar applications but without the benefits of stable isotope labeling.

    DL-Cysteine: A simpler derivative of cysteine, lacking the benzyl group and deuterium atoms.

    S-Methylcysteine: Another derivative of cysteine with a methyl group instead of a benzyl group.

Uniqueness

S-Benzyl-DL-cysteine-2,3,3-D3 is unique due to the presence of deuterium atoms, which makes it particularly valuable for studies involving stable isotope labeling. This allows researchers to trace the compound’s behavior in complex biological systems with high precision, providing insights that are not possible with non-labeled compounds.

Properties

IUPAC Name

2-amino-3-benzylsulfanyl-2,3,3-trideuteriopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/i7D2,9D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBAYRBVXCRIHT-DIJYJEBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)O)N)SCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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